Ethyl 4-amino-6-(hydroxymethyl)picolinate
Description
Ethyl 4-amino-6-(hydroxymethyl)picolinate (CAS 2146094-33-7) is a picolinate derivative characterized by an ethyl ester group at the 2-position, an amino group at the 4-position, and a hydroxymethyl substituent at the 6-position of the pyridine ring . This compound is of interest in synthetic chemistry due to its modular structure, which allows for further functionalization at the hydroxymethyl and amino groups.
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
ethyl 4-amino-6-(hydroxymethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-2-14-9(13)8-4-6(10)3-7(5-12)11-8/h3-4,12H,2,5H2,1H3,(H2,10,11) |
InChI Key |
BDYPXQLOPSQEBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=N1)CO)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 4-amino-6-(hydroxymethyl)picolinate involves several steps. One common method includes the reaction of 4-amino-6-(hydroxymethyl)picolinic acid with ethanol in the presence of a catalyst . The reaction conditions typically involve heating the mixture under reflux to facilitate the esterification process. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .
Chemical Reactions Analysis
Ethyl 4-amino-6-(hydroxymethyl)picolinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-amino-6-(hydroxymethyl)picolinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-6-(hydroxymethyl)picolinate involves its interaction with specific molecular targets. For instance, in herbicidal applications, it acts as a synthetic auxin, mimicking natural plant hormones to disrupt plant growth . The compound binds to auxin receptors, leading to uncontrolled cell division and growth, ultimately causing plant death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues differ in substituent positions, ester groups, or functional groups, impacting physicochemical properties and reactivity. Selected examples include:
Notes:
- Chlorinated Analogues (e.g., 91867-42-4): The presence of electron-withdrawing chlorine atoms increases ring electron deficiency, enhancing susceptibility to nucleophilic aromatic substitution compared to the hydroxymethyl-bearing target compound .
- Ester Group Variations : Methyl esters (e.g., 30766-12-2) exhibit higher aqueous solubility than ethyl esters due to shorter alkyl chains, while ethyl esters may offer improved metabolic stability .
- Substituent Position : Moving the hydroxymethyl group from the 6- to 5-position (e.g., 50501-35-4) alters hydrogen-bonding capacity and steric interactions in coordination chemistry .
Physicochemical and Reactivity Differences
- Lipophilicity : Chlorinated derivatives (e.g., 91867-42-4) are more lipophilic (clogP ~2.5 estimated) than the hydroxymethyl-containing target compound (clogP ~1.2) .
- Reactivity : The hydroxymethyl group in the target compound enables oxidation to carboxylic acids or esterification, whereas bromomethyl analogues (e.g., 2146095-22-7) are prone to nucleophilic displacement .
- Thermal Stability : Methoxy-substituted compounds (e.g., 1443759-42-9) exhibit higher thermal stability due to reduced polarity compared to hydroxymethyl derivatives .
Biological Activity
Ethyl 4-amino-6-(hydroxymethyl)picolinate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an ethyl ester group, an amino group at the 4-position, and a hydroxymethyl group at the 6-position of the picolinate ring. This structure gives it distinct chemical reactivity and biological properties.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 208.22 g/mol
Biological Activity
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways is under investigation.
2. Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. Its structural features allow it to interact with specific enzymes, potentially leading to inhibition of their activity. This property is particularly relevant in the context of drug design for diseases where enzyme dysregulation plays a critical role.
3. Antioxidant Activity
Preliminary studies suggest that this compound may possess antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Covalent Bond Formation : The hydroxymethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their function.
- Hydrogen Bonding : The amino group can participate in hydrogen bonding with active sites on enzymes, enhancing binding affinity and specificity.
- Molecular Docking Studies : Computational studies have elucidated the interactions between this compound and various biological targets, providing insights into its binding mechanisms and potential therapeutic applications.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
